In Vivo Selectivity Advantage Over URB597: Absence of Hepatic Carboxylesterase Inhibition in ABPP Assays
In a direct head-to-head comparison, PF-3845 demonstrated superior in vivo selectivity compared to the widely used FAAH inhibitor URB597. When administered to mice (10 mg/kg, i.p., 2 hr), PF-3845 selectively inhibited FAAH in the brain without affecting other serine hydrolases. In stark contrast, URB597 exhibited significant off-target activity, potently inhibiting several hepatic carboxylesterases, as visualized by ABPP using the FP-rhodamine probe [1]. This data is critical for researchers concerned with compound-specific off-target effects that could confound phenotypic readouts.
| Evidence Dimension | Off-target inhibition of liver serine hydrolases (carboxylesterases) by ABPP |
|---|---|
| Target Compound Data | No inhibition of hepatic carboxylesterases observed |
| Comparator Or Baseline | URB597 (10 mg/kg, i.p.) |
| Quantified Difference | URB597 inhibited multiple carboxylesterase bands; PF-3845 inhibited none |
| Conditions | In vivo ABPP in mice liver proteome 2 hours post-treatment (10 mg/kg, i.p.) |
Why This Matters
Procurement of PF-3845 ensures a cleaner in vivo pharmacological tool, minimizing confounding results from off-target enzyme inhibition, a significant limitation of URB597.
- [1] Ahn K, Johnson DS, Mileni M, et al. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chem Biol. 2009;16(4):411-420. View Source
